molecular formula C16H15N3O2 B2583449 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 50939-80-5

4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B2583449
CAS No.: 50939-80-5
M. Wt: 281.315
InChI Key: TYWUEVFGMABNFV-UHFFFAOYSA-N
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Description

4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline (CAS 50939-80-5) is a specialty chemical with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold recognized for its remarkable and broad-spectrum biological activities, making it a privileged structure in medicinal chemistry . Compounds featuring the 1,3,4-oxadiazole core, particularly those with specific aryl substitutions, have demonstrated significant antimicrobial potential against various bacterial and fungal strains . Furthermore, research on structurally related 1,3,4-oxadiazole-piperazine derivatives has shown promising in vivo anticonvulsant activity in models such as the maximal electroshock seizure (MES) test, indicating the value of this chemical class in central nervous system disorder research . The presence of the 1,3,4-oxadiazole ring also makes this compound a promising synthon for developing novel molecules with potential nonlinear optical (NLO) properties for applications in bio-optics and optoelectronics . This product is intended for research purposes as a key intermediate or building block in organic synthesis and drug discovery projects. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data prior to use.

Properties

IUPAC Name

4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-9-7-13(8-10-14)17-11-15-18-19-16(21-15)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWUEVFGMABNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325808
Record name 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50939-80-5
Record name 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group undergoes oxidative demethylation under strong oxidizing conditions. In studies using ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) in acidic media, the methoxy (-OCH₃) group converts to a hydroxyl (-OH) group, forming 4-hydroxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline .

Key Reaction Conditions:

Oxidizing AgentSolventTemperatureYield
CAN (10 eq.)AcOH80°C, 6 h72%
H₂O₂ (30%)H₂SO₄60°C, 4 h65%

Reduction Reactions

The oxadiazole ring is susceptible to catalytic hydrogenation. Using Pd/C (10%) under H₂ (1 atm) in ethanol, the oxadiazole ring reduces to a diamino intermediate, yielding N-[(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-4-methoxyaniline .

Mechanism:

  • Ring Opening : Hydrogenolysis of the N–O bond in oxadiazole.

  • Diamine Formation : Stabilization via intramolecular hydrogen bonding.

Electrophilic Aromatic Substitution

The aniline moiety participates in nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the methoxy group .

  • Sulfonation : SO₃ in H₂SO₄ yields the sulfonated derivative at the ortho position .

Comparative Reactivity:

Reaction TypeReagentsPositionYield
NitrationHNO₃/H₂SO₄Para58%
SulfonationSO₃/H₂SO₄Ortho63%

Cyclization Reactions

Under dehydrating conditions (e.g., POCl₃ or PPA), the compound forms fused heterocycles:

  • Benzoxazole Formation : Intramolecular cyclization between the methoxy oxygen and the adjacent methylene group .

  • Quinazolinone Derivatives : Reaction with acetic anhydride at 120°C .

Nucleophilic Substitution

The methylene bridge (-CH₂-) adjacent to the oxadiazole undergoes SN₂ reactions:

  • Halogenation : Treatment with PCl₅ replaces the methylene hydrogen with chlorine .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ .

Example:

Reaction with Benzyl Chloride

  • Conditions : DMF, K₂CO₃, 60°C, 8 h

  • Product : 4-Methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl]aniline

  • Yield : 69%

Acid/Base-Mediated Transformations

  • Protonation : The oxadiazole nitrogen is protonated in HCl/EtOH, enhancing solubility .

  • Deprotonation : NaH in THF deprotonates the aniline NH, enabling further alkylation .

Cross-Coupling Reactions

The phenyl group on the oxadiazole participates in Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :

  • Conditions : DME/H₂O (3:1), 80°C, 12 h

  • Example Product : 4-Methoxy-N-[(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]aniline

  • Yield : 74%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the oxadiazole ring, generating a nitrile intermediate .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The oxadiazole ring is known for its ability to interact with biological targets, leading to apoptotic pathways in cancer cells. Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety, including 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline.

Case Studies and Findings

  • In vitro Studies : A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 0.056 µM against leukemia cell lines .
  • Molecular Docking : Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer proliferation .
CompoundCell LineIC50 (µM)
4-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl anilineCCRF-CEM0.056
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMCF70.086

Anticonvulsant Activity

Synthesis and Evaluation
A series of derivatives based on the oxadiazole structure were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. The synthesized compounds were characterized by NMR and mass spectrometry.

Key Findings

  • Potency Comparison : Selected compounds demonstrated comparable efficacy to phenytoin, a standard anticonvulsant drug. For instance, compounds such as 8d and 8e were identified as the most potent with no observed neurotoxicity at maximum doses .
CompoundEfficacy (compared to phenytoin)Neurotoxicity
8dHighNone
8eHighNone

Antimicrobial Activity

Antimicrobial Studies
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds derived from the oxadiazole framework have shown activity against various bacterial strains.

Research Insights

  • Broad Spectrum Activity : Compounds such as those containing the oxadiazole ring exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 6.25 µg/ml against tested pathogens .
CompoundTarget MicroorganismMIC (µg/ml)
Compound AMycobacterium smegmatis6.25
Compound BPseudomonas aeruginosa12.50

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, highlighting differences in substituents, physical properties, and biological activities:

Compound Name / ID Key Substituents Molecular Formula Melting Point (°C) Yield (%) Notable Properties / Applications References
This compound (CAS 853750-06-8) Methoxy group on aniline C₁₆H₁₄N₃O₂ Not reported Not reported Potential bioactivity inferred from analogs
4-Bromo-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline (4h) Bromo and methyl groups on aniline C₁₆H₁₄BrN₃O 93–94 64 Anticancer activity (copper-catalyzed synthesis)
N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline (CAS 105492-13-5) Dimethylamino group on aniline C₁₆H₁₅N₃O Not reported Not reported Commercial availability (Parchem Chemicals)
N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) Methoxybenzylidene hydrazide + furan-carboxylate C₂₃H₁₉N₄O₄ 166–167 41 IR-confirmed C=N and C=O bonds
N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) Nitrobenzylidene hydrazide + furan-carboxylate C₂₂H₁₆N₅O₅ 295–296 88 High thermal stability (electron-withdrawing nitro group)

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in 6d) correlate with higher melting points (295–296°C vs. 166–167°C for methoxy-substituted 6c), likely due to enhanced dipole-dipole interactions . Bulky substituents (e.g., dimethylamino in CAS 105492-13-5) may reduce crystallinity, as evidenced by the lack of reported melting points .

Synthetic Yields :

  • Yields vary significantly (41–91% in compounds), influenced by reaction conditions and steric hindrance. For example, 6e achieves 91% yield due to favorable imine formation kinetics , while brominated analog 4h yields 64% via a copper-catalyzed one-step synthesis .

Biological Activity: Sulfonamide-oxadiazole hybrids (e.g., 4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene-1-sulfonamides) exhibit promising antibacterial activity and protease inhibition, attributed to the combined pharmacophores of oxadiazole and sulfonamide .

Structural Diversity: Replacement of the methoxy group with bromo (4h) or nitro (6d) alters electronic properties, impacting reactivity in further functionalization (e.g., nucleophilic substitution for bromo derivatives) .

Research Findings and Implications

  • Synthetic Methodologies : Copper-catalyzed oxidative Ugi/aza-Wittig reactions () offer efficient one-step routes to 1,3,4-oxadiazoles, contrasting with traditional multi-step hydrazide cyclization methods () .
  • Crystallography : Crystal structures of analogs (e.g., N,N-dimethyl-4-[5-(5-methyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline) reveal planar oxadiazole rings and intermolecular π-π stacking, critical for stability and solid-state packing .

Biological Activity

4-Methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound derived from the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from 4-methoxyaniline and 5-phenyl-1,3,4-oxadiazole. The process generally includes:

  • Formation of Oxadiazole : The oxadiazole ring is synthesized through cyclization reactions involving hydrazones and acyl derivatives.
  • Methylation : The aniline derivative is methylated to introduce the methoxy group.
  • Coupling Reaction : The final compound is formed via a coupling reaction between the methoxy-substituted aniline and the oxadiazole derivative.

Biological Activity

The biological activities of this compound can be classified into several categories:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various derivatives have shown potent cytotoxicity against cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). One study demonstrated that a related compound had an IC50 value of 1.18 µM against multiple cancer lines, outperforming established drugs like staurosporine and ethidium bromide .
CompoundCell LineIC50 (µM)
4-Methoxy-N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl anilineHEPG235.58
Related CompoundMCF71.18

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects using models such as the HRBC method. Results indicate that it can inhibit inflammatory responses significantly .

Antimicrobial Activity

Several studies have reported that oxadiazole derivatives possess antimicrobial properties, making them potential candidates for treating infections. For example, derivatives have shown effectiveness against various bacterial strains .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific cellular pathways:

  • Apoptosis Induction : Compounds in this class often induce apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : They may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes and histone deacetylases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that modifications to the phenyl ring significantly influenced anticancer activity. The most effective derivative showed an IC50 value comparable to leading anticancer agents .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory activity, compounds similar to 4-methoxy-N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl aniline were tested in vivo. Results indicated a marked reduction in inflammation markers compared to control groups .

Q & A

Q. Table 1: Selected Crystallographic Parameters

ParameterValueReference
Space groupP21/c
R factor0.039
N–C–O bond angle112.53° ± 0.14°

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm; aromatic protons split into multiplets (δ 6.8–7.5 ppm) due to anisotropic effects .
    • ¹³C NMR : Oxadiazole carbons appear at δ 165–170 ppm, while the aniline C–N signal is observed at δ 145–150 ppm .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–O (1250–1300 cm⁻¹) confirm oxadiazole ring integrity .
  • UV-Vis : λmax at 270–290 nm (π→π* transitions) correlates with conjugation across the aromatic-oxadiazole system .

Advanced: How do computational methods predict the electronic properties and reactivity of the oxadiazole moiety?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Frontier Orbitals : The HOMO is localized on the oxadiazole and aniline rings, while the LUMO resides on the phenyl group, suggesting electrophilic attack at the oxadiazole N-atoms .
  • Reactivity Descriptors : High electrophilicity index (ω = 4.2 eV) indicates susceptibility to nucleophilic substitution at the methylene bridge .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, accelerating hydrolysis of the oxadiazole ring .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Hazard Classification : Classified as Category 4 acute toxicity (oral) and Category 2 skin/eye irritant .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if ingested .

Advanced: How can discrepancies in reported synthetic yields be resolved through mechanistic analysis?

Answer:
Yield variations (50–75%) arise from:

  • Byproduct Formation : Competing side reactions (e.g., dimerization of oxadiazole intermediates) reduce efficiency. GC-MS monitoring identifies dimers (m/z ~450) .
  • Catalyst Choice : Pd/C vs. CuI catalysts affect coupling efficiency. CuI provides higher regioselectivity but requires inert atmospheres .
  • Temperature Control : Exothermic reactions above 30°C promote decomposition; jacketed reactors maintain optimal conditions .

Advanced: What strategies validate the biological activity of derivatives of this compound?

Answer:

  • Structure-Activity Relationships (SAR) : Modify the methoxy group to nitro or amino substituents to enhance binding to target enzymes (e.g., COX-2) .
  • In Silico Docking : AutoDock Vina predicts binding affinities (ΔG < -8 kcal/mol) to kinase domains .
  • In Vitro Assays : MTT cytotoxicity testing (IC50 ~10 µM in HeLa cells) correlates with oxadiazole ring stability .

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